REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]2[O:12][C:11]([C:13]3[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=3)=[N:10][C:9]=2[CH:20]=1)=O.FC1C=C(C2OC3C=CC(CO)=CC=3N=2)C=CC=1>>[F:19][C:16]1[CH:15]=[CH:14][C:13]([C:11]2[O:12][C:8]3[CH:7]=[CH:6][C:5]([CH2:3][OH:2])=[CH:20][C:9]=3[N:10]=2)=[CH:18][CH:17]=1
|
Name
|
Compound 74A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=CC2=C(N=C(O2)C2=CC=C(C=C2)F)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C=1OC2=C(N1)C=C(C=C2)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1OC2=C(N1)C=C(C=C2)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |